AKR1C Isoform Inhibition and COX Selectivity Profile of 2-(4-Chloroanilino)benzoic Acid vs. Mefenamic Acid
2-(4-Chloroanilino)benzoic acid (reported as 4-Chloro-N-phenylanthranilic Acid) demonstrates a distinct AKR1C isoform inhibition profile compared to the reference fenamate drug mefenamic acid. Critically, it exhibits substantially lower potency against COX-1 and COX-2 (IC50 > 1,000 µM for both), yielding a >500-fold selectivity for AKR1C isozymes over COX enzymes [1]. In contrast, mefenamic acid shows measurable COX inhibition (COX-1 IC50 = 33 µM; COX-2 IC50 = 225 µM), resulting in a narrower selectivity window [1]. This differential profile positions 2-(4-chloroanilino)benzoic acid as a more selective probe for dissecting AKR1C-mediated pathways without the confounding effects of COX inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | AKR1C1: 8.2±0.9; AKR1C2: 1.2±0.1; AKR1C3: 3.0±0.2; COX-1: > 1,000; COX-2: ≫ 1,000 |
| Comparator Or Baseline | Mefenamic Acid: AKR1C1: 4.0±0.5; AKR1C2: 0.96±0.1; AKR1C3: 0.39±0.09; COX-1: 33; COX-2: 225 |
| Quantified Difference | COX-1 IC50 ratio: >30-fold higher for target compound; COX-2 IC50 ratio: >4.4-fold higher for target compound. |
| Conditions | Recombinant human enzyme assays; IC50 values determined via spectrophotometric or radiometric methods as detailed in Bauman et al., 2005. |
Why This Matters
This selectivity profile is essential for researchers investigating AKR1C3 as a therapeutic target in cancer, as it minimizes off-target COX-related activities that could confound experimental interpretation.
- [1] Bauman, D. R., et al. Development of nonsteroidal anti-inflammatory drug analogs and steroid carboxylates selective for human aldo-keto reductase isoforms: Potential antineoplastic agents that work independently of cyclooxygenase isozymes. Molecular Pharmacology, 2005, 67(1), 60-68. View Source
